REACTION_CXSMILES
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CC(C)([O-])C.[K+].[Br:7][C:8]1[N:9]=[C:10]([C:15]#[C:16][Si](CC)(CC)CC)[C:11]([NH2:14])=[N:12][CH:13]=1>CN1CCCC1=O.CCOC(C)=O.O>[Br:7][C:8]1[N:9]=[C:10]2[CH:15]=[CH:16][NH:14][C:11]2=[N:12][CH:13]=1 |f:0.1|
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Name
|
|
Quantity
|
6.612 g
|
Type
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reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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CN1C(CCC1)=O
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Name
|
5-bromo-3-(2-triethylsilylethynyl)pyrazin-2-amine
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Quantity
|
9.1992 g
|
Type
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reactant
|
Smiles
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BrC=1N=C(C(=NC1)N)C#C[Si](CC)(CC)CC
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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CN1C(CCC1)=O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
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The resultant was stirred at 80° C. for 1.5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added slowly drop wise over 10 minutes
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Duration
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10 min
|
Type
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WASH
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Details
|
The dropping funnel was washed out with a further aliquot of dry N-methylpyrrolidinone (10 mL)
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Type
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CUSTOM
|
Details
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Reaction mixture
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Type
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TEMPERATURE
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Details
|
cooled
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Type
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WASH
|
Details
|
washed with small portions of water (×6)
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Type
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DRY_WITH_MATERIAL
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Details
|
Organic layer dried (MgSO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C2C(=NC1)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 70.3% | |
YIELD: CALCULATEDPERCENTYIELD | 70.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |